2-Chloro-N-[2-(dimethylamino)pyrimidin-5-YL]benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O/c1-18(2)13-15-7-9(8-16-13)17-12(19)10-5-3-4-6-11(10)14/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIAAEUUEZKVLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or ethoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution
The chlorine atom at the 2-position of the benzamide moiety is susceptible to nucleophilic substitution. This reaction typically involves replacement of the chloro group by nucleophiles such as amines, alcohols, or thiols under basic conditions (e.g., using NaOH or pyridine). For example:
This reaction is critical for generating analogs with modified substituents for biological screening.
Amide Bond Hydrolysis
The amide bond in the benzamide moiety can undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines, respectively. For instance:
This reaction is often used to modify the compound’s pharmacokinetic properties.
Dimethylamino Group Reactions
The dimethylamino group (-NMe₂) at the pyrimidine ring acts as a nucleophile or base. It can participate in:
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Alkylation : Reaction with alkyl halides to form quaternary ammonium salts.
-
Protonation : Under acidic conditions, forming positively charged intermediates.
-
Coordination : Binding to metal centers in catalytic systems.
Electrophilic Aromatic Substitution
The benzamide ring may undergo electrophilic substitution reactions (e.g., nitration, sulfonation) at positions meta to the substituents. The chloro and dimethylamino groups direct incoming electrophiles to specific positions.
Reaction Conditions and Reagents
| Reaction Type | Reagents/Conditions | Key Observations |
|---|---|---|
| Nucleophilic Substitution | NaOH, DMF, 80–100°C | Complete conversion within 2–4 hours |
| Amide Hydrolysis | HCl (aq.), reflux for 6–8 hours | Generates benzoic acid derivatives |
| Dimethylamino Alkylation | Alkyl halides, basic conditions (e.g., K₂CO₃) | Forms stable quaternary ammonium salts |
| Electrophilic Substitution | HNO₃, H₂SO₄, 0–5°C | Meta-substitution observed |
Kinase Inhibition
Pyrimidine derivatives with dimethylamino groups are known to inhibit kinases such as DDR1/DDR2 and Bub1, which are critical in cellular proliferation and mitotic regulation . For example:
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DDR1/DDR2 Inhibition : The compound binds to the ATP-binding pocket of these receptors, disrupting collagen signaling pathways .
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Bub1 Kinase Inhibition : Leads to mitotic defects and apoptosis in cancer cells.
ER Stress Mitigation
The compound reduces apoptosis in pancreatic β-cells under ER stress by inhibiting caspase-3 and PARP cleavage. This mechanism is attributed to its ability to stabilize cellular membranes or modulate stress-response pathways.
Comparative Analysis of Similar Compounds
Structural and Spectroscopic Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₅ClN₄O₂ | PubChem |
| Molecular Weight | 306.75 g/mol | PubChem |
| Key Functional Groups | Chloro (C-Cl), amide (C=O-N), dimethylamino (NMe₂) |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has been identified as a potential inhibitor of the Hedgehog signaling pathway, which plays a crucial role in the development of several cancers. Research has shown that derivatives of N-(2-pyrimidinylamino) benzamide exhibit significant inhibitory effects on this pathway, with some compounds demonstrating potency greater than existing treatments like vismodegib . A specific case study highlighted that a related compound effectively reduced cell viability in chronic myeloid leukemia (CML) cell lines by inhibiting Abl kinase, showcasing its potential as an anticancer agent through targeted enzyme inhibition.
Anti-inflammatory Properties
In vivo studies have demonstrated that 2-Chloro-N-[2-(dimethylamino)pyrimidin-5-YL]benzamide can reduce levels of inflammatory cytokines such as TNF-α and IL-6 in mouse models subjected to lipopolysaccharide (LPS)-induced inflammation. This suggests a promising role for this compound in treating inflammatory diseases by modulating immune responses.
Biological Studies
Enzyme Inhibition
The compound's structure allows it to interact with various enzymes and receptors. For instance, it has been studied for its potential to inhibit kinases involved in cancer and inflammatory processes. Its mechanism involves binding to the active sites of these enzymes, thereby blocking substrate access and preventing activation.
Quorum Sensing Inhibition
Another area of interest is its potential as a quorum sensing inhibitor, which disrupts bacterial communication and biofilm formation. This application is particularly relevant in developing new antibacterial strategies against resistant strains.
Material Science
Development of New Materials
The unique electronic and steric properties imparted by the dimethylamino group make this compound valuable in material science. It can be used to synthesize new materials with specific properties such as enhanced thermal stability and conductivity. This application is critical for developing advanced materials used in electronics and photonics.
Case Studies
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Cancer Treatment Potential
A study focusing on the inhibition of Abl kinase revealed that this compound significantly reduced cell viability in CML cell lines. The mechanism was confirmed through X-ray crystallography, showing how the compound effectively occupies the ATP-binding site, preventing kinase activation. -
Anti-inflammatory Effects
In vivo studies demonstrated that administration of the compound reduced levels of TNF-α and IL-6 in mouse models subjected to LPS-induced inflammation. This suggests a promising role for this compound in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(dimethylamino)pyrimidin-5-YL]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-chloropyrimidine: A precursor in the synthesis of 2-Chloro-N-[2-(dimethylamino)pyrimidin-5-YL]benzamide.
N,N-dimethylaminopyrimidine: Another pyrimidine derivative with similar properties.
Benzamide derivatives: Compounds with a benzamide group that exhibit similar biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Biological Activity
2-Chloro-N-[2-(dimethylamino)pyrimidin-5-YL]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, applications in disease treatment, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core substituted with a 2-chloro group and a dimethylamino -substituted pyrimidine ring. This structure is pivotal for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its role as a quorum sensing inhibitor . Quorum sensing is a process used by bacteria to communicate and coordinate behavior, particularly in biofilm formation. By inhibiting this process, the compound can disrupt bacterial communication, potentially leading to reduced virulence and enhanced efficacy of existing antibiotics.
Biological Activity
Research indicates that the compound exhibits various biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation. Its mechanism includes the modulation of signaling pathways related to cell growth and apoptosis.
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent by disrupting biofilm formation in pathogenic bacteria, which is crucial in treating infections resistant to conventional therapies.
In Vitro Studies
A series of studies have evaluated the cytotoxic effects of the compound on various cancer cell lines. For instance, it was found to induce apoptosis in non-small cell lung cancer (NSCLC) cells, demonstrating significant growth inhibition at micromolar concentrations. The compound's effectiveness was enhanced when used in combination with other therapeutic agents, highlighting its potential for multitargeted therapy .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- NSCLC Treatment : In one study, derivatives of benzamide compounds were tested against NSCLC models, showing promising results in inhibiting tumor growth and overcoming resistance to existing therapies like EGFR inhibitors .
- Quorum Sensing Inhibition : Another investigation focused on the disruption of biofilm formation in Pseudomonas aeruginosa, where the compound effectively reduced biofilm density and increased susceptibility to antibiotics.
Data Table: Biological Activity Overview
Q & A
Q. What are the established synthetic routes for 2-Chloro-N-[2-(dimethylamino)pyrimidin-5-YL]benzamide, and what reaction conditions are critical for yield optimization?
The synthesis typically involves a multi-step approach:
- Step 1 : Preparation of the pyrimidine core via chlorination and dimethylamino substitution. Electrophilic aromatic substitution (e.g., using POCl₃ for chlorination) is common, followed by nucleophilic displacement with dimethylamine .
- Step 2 : Coupling the pyrimidine derivative with a benzamide moiety. Acylation using 2-chlorobenzoyl chloride under basic conditions (e.g., DIPEA in DCM) ensures efficient amide bond formation .
- Critical factors : Temperature control (<0°C during chlorination to avoid side reactions) and anhydrous conditions for amidation are essential. Yields can exceed 70% with purified intermediates .
Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation of this compound?
- IR Spectroscopy : Confirms the presence of amide C=O (~1650 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) stretches .
- NMR : ¹H NMR resolves the dimethylamino group (δ 2.8–3.2 ppm, singlet) and pyrimidine protons (δ 8.1–8.5 ppm) .
- X-ray Crystallography : SHELXL software (via single-crystal analysis) validates bond angles and torsional strain in the pyrimidine-benzamide linkage. Space group assignments (e.g., P2₁/c) ensure accurate molecular packing analysis .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Antitumor Activity : MTT assays using human cancer cell lines (e.g., MCF-7 or HepG2) with IC₅₀ calculations. Dose-dependent cytotoxicity (10–100 µM range) is typical for benzamide derivatives .
- Enzyme Inhibition : Fluorometric assays targeting bacterial PPTase enzymes (e.g., AcpS or PptT) to evaluate antibacterial potential .
Advanced Research Questions
Q. How can contradictory bioactivity data across different studies be systematically addressed?
Contradictions often arise from assay variability. Mitigation strategies include:
- Orthogonal Assays : Combine enzymatic inhibition (e.g., PPTase) with cell-based viability assays to confirm target specificity .
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing or NIH/NCATS compound profiling for cytotoxicity .
- Metabolite Profiling : LC-MS/MS to rule out degradation products interfering with activity measurements .
Q. What computational methods are effective for predicting binding modes of this compound with bacterial PPTase enzymes?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the benzamide moiety and PPTase active sites (e.g., His¹⁵⁷ and Asp⁹³ residues in AcpS) .
- MD Simulations : GROMACS with CHARMM force fields to assess stability of ligand-enzyme complexes over 100 ns trajectories .
- Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinities (ΔG ~ -8 kcal/mol indicates strong inhibition) .
Q. How can synthetic routes be optimized to enhance enantiomeric purity for chiral derivatives?
- Chiral Catalysts : Employ (R)-BINAP/Pd(OAc)₂ for asymmetric coupling reactions, achieving >90% ee .
- Chromatographic Resolution : Use chiral stationary phases (e.g., Chiralpak IA) for preparative HPLC purification .
- Crystallization-Induced Diastereomerism : Co-crystallize with enantiopure counterions (e.g., L-tartaric acid) .
Q. What strategies resolve discrepancies in crystallographic data between predicted and observed bond lengths?
- Charge Density Analysis : Multipole refinement (via XD2006) to account for electron delocalization in the pyrimidine ring .
- Twinned Crystals : Use SHELXD for deconvoluting overlapping diffraction patterns in twinned specimens .
- Temperature Factors : Refine anisotropic displacement parameters to correct for thermal motion artifacts .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Yields
| Step | Intermediate | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | 2-Chloropyrimidin-5-amine | 85 | 98.5 | |
| 2 | N-(Pyrimidin-5-yl)benzamide | 72 | 97.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
